molecular formula C9H16ClN5O B2464154 3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride CAS No. 2247107-85-1

3-Azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

Cat. No. B2464154
CAS RN: 2247107-85-1
M. Wt: 245.71
InChI Key: QATCNSXPQIWPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidinones and piperidines are classes of compounds that are widely used in medicinal chemistry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of pyrrolidinones and piperidines has been widely studied. The review on the basis of the synthetic strategies used includes ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidinones and piperidines are diverse. For example, the most frequently used reactions in medicinal chemistry include amide formation, SNAr reactions, and Suzuki Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidinones and piperidines can also vary widely. These properties are often modified by the introduction of heteroatomic fragments in these molecules .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-Oncological Alkaloids : Some compounds, including 3-Azido-1-piperidin-4-ylpyrrolidin-2-one derivatives, have been synthesized and show higher potency against cervical and liver carcinoma cell lines than standard references like cisplatin and doxorubicin hydrochloride. The study provides insights into the bioactivity of these compounds related to their chemical structure (Girgis et al., 2015).

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, which is crucial in the context of antidementia agents. Certain modifications in the piperidine structure, like introducing a bulky moiety, have significantly increased their activity (Sugimoto et al., 1990).

Organic Synthesis

  • Efficient Synthesis Methods : Novel methods for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is important in medicinal chemistry, have been proposed. These methods are more practical for producing large quantities than previously known methods (Smaliy et al., 2011).

  • Intramolecular Cyclization for Piperidine Synthesis : A highly efficient one-pot synthesis method for 3-azidopiperidines has been developed using intramolecular cyclization of unsaturated amines. This method is crucial for preparing piperidine-containing structures for pharmaceutical and biological relevance (Ortiz et al., 2014).

Materials Science

  • Corrosion Inhibition on Mild Steel : Schiff base complexes containing ligands such as 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine have been synthesized and studied for their corrosion inhibition properties on mild steel. These complexes have shown significant inhibition activities (Das et al., 2017).

Future Directions

The future directions in the field of pyrrolidinones and piperidines research are promising. These compounds are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

3-azido-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.ClH/c10-13-12-8-3-6-14(9(8)15)7-1-4-11-5-2-7;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCNSXPQIWPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2=O)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.